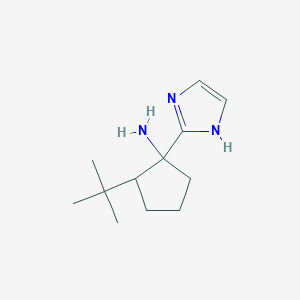
2-tert-Butyl-1-(1H-imidazol-2-yl)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-1-(1H-imidazol-2-yl)cyclopentan-1-amine is a chemical compound that features a cyclopentane ring substituted with a tert-butyl group and an imidazole moiety.
Méthodes De Préparation
The synthesis of 2-tert-Butyl-1-(1H-imidazol-2-yl)cyclopentan-1-amine typically involves a series of organic reactions. One common synthetic route includes the protection of the amine group, followed by alkylation and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods may involve optimization of these reactions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
2-tert-Butyl-1-(1H-imidazol-2-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-tert-Butyl-1-(1H-imidazol-2-yl)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-1-(1H-imidazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can form hydrogen bonds and coordinate with metal ions, which can influence the activity of the target molecule. The cyclopentane ring and tert-butyl group can affect the compound’s overall conformation and binding affinity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-tert-Butyl-1-(1H-imidazol-2-yl)cyclopentan-1-amine include other imidazole-containing molecules, such as:
- 1H-imidazole-2-ylmethanamine
- 2-(1H-imidazol-2-yl)ethanamine
- 2-(1H-imidazol-2-yl)propane-1-amine
These compounds share the imidazole moiety but differ in their alkyl substituents and overall structure. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C12H21N3 |
|---|---|
Poids moléculaire |
207.32 g/mol |
Nom IUPAC |
2-tert-butyl-1-(1H-imidazol-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H21N3/c1-11(2,3)9-5-4-6-12(9,13)10-14-7-8-15-10/h7-9H,4-6,13H2,1-3H3,(H,14,15) |
Clé InChI |
NATQVRRMWWNESM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCCC1(C2=NC=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Trifluoromethyl)oxolan-2-yl]methanol](/img/structure/B13234397.png)
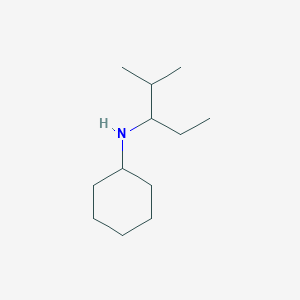
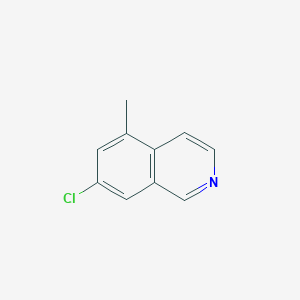

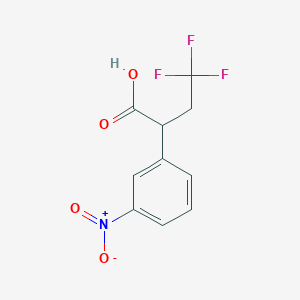

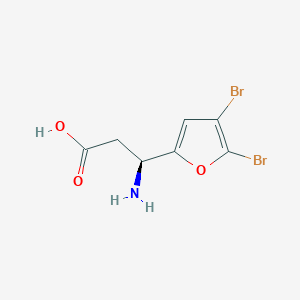
![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole hydrochloride](/img/structure/B13234429.png)
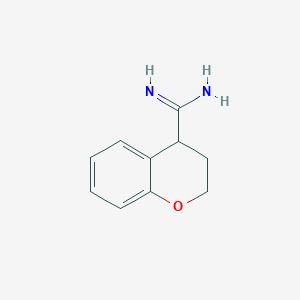
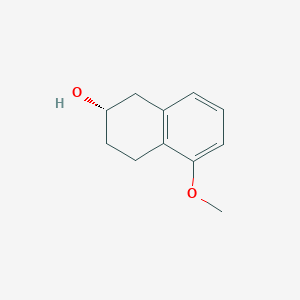
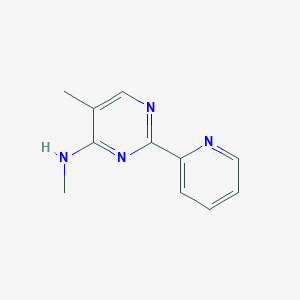
![Methyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13234474.png)

